molecular formula C18H13N3O6S B2517364 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate CAS No. 877636-40-3

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Cat. No.: B2517364
CAS No.: 877636-40-3
M. Wt: 399.38
InChI Key: IPLKFZWQKYAKAU-UHFFFAOYSA-N
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Description

6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate ( 877636-40-3) is a synthetic benzoate ester derivative featuring a pyran-4-one core linked to a substituted pyrimidine moiety via a sulfanylmethyl bridge . This complex structure, with a molecular formula of C₁₈H₁₃N₃O₆S and a molecular weight of 399.38 g/mol, is characterized by its 3-nitrobenzoate ester group, which contributes strong electron-withdrawing properties and can influence the compound's reactivity and interaction with biological targets . The compound is structurally analogous to ML221, a known functional antagonist of the apelin (APJ) receptor, a G-protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis and energy metabolism . This suggests potential research applications in cardiovascular and metabolic studies, where modulating the APJ pathway is of significant scientific interest . As a building block in medicinal chemistry, this compound's multifaceted structure, incorporating pyran, pyrimidine, and nitroaromatic elements, makes it a valuable scaffold for developing structure-activity relationships (SAR) and for the synthesis of more complex chemical entities . Its properties are for research applications only, including in vitro studies and as a reference standard. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O6S/c1-11-5-6-19-18(20-11)28-10-14-8-15(22)16(9-26-14)27-17(23)12-3-2-4-13(7-12)21(24)25/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLKFZWQKYAKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diketene and Ethyl Acetoacetate

The pyranone core is synthesized via cyclocondensation under acidic conditions:

  • Reaction : Diketene (2.5 equiv) and ethyl acetoacetate (1.0 equiv) are heated at 80°C in acetic acid with catalytic sulfuric acid (0.1 equiv).
  • Mechanism : Knoevenagel condensation followed by cyclization.
  • Yield : 68–72% after recrystallization from ethanol/water.

Chloromethylation

The chloromethyl group is introduced via Friedel-Crafts alkylation:

  • Conditions : Paraformaldehyde (1.2 equiv) and HCl gas (anhydrous) in dioxane at 60°C for 6 hours.
  • Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).
  • Yield : 55–60%.

Synthesis of Intermediate B: 4-Methylpyrimidine-2-thiol

Cyclization of Thiourea and β-Diketones

A modified Bredereck reaction is employed:

  • Reaction : 3-Aminocrotononitrile (1.0 equiv) and thiourea (1.1 equiv) in ethanol with KOH (2.0 equiv) at reflux for 8 hours.
  • Mechanism : Nucleophilic attack followed by cyclodehydration.
  • Workup : Acidification to pH 3–4, filtration, and recrystallization from methanol.
  • Yield : 75–80%.

Coupling of Intermediates A and B

Nucleophilic Substitution

The chloromethyl group in Intermediate A reacts with 4-methylpyrimidine-2-thiol:

  • Conditions : DMF solvent, K₂CO₃ (2.5 equiv), 80°C for 12 hours under N₂.
  • Mechanism : SN2 displacement forming the thioether linkage.
  • Workup : Dilution with ice water, extraction with ethyl acetate, and silica gel chromatography (hexane/acetone 3:1).
  • Yield : 65–70%.

Esterification with 3-Nitrobenzoyl Chloride

Steglich Esterification

The hydroxyl group on the pyranone is acylated under mild conditions:

  • Reagents : 3-Nitrobenzoyl chloride (1.5 equiv), DMAP (0.2 equiv), and DCC (1.2 equiv) in anhydrous CH₂Cl₂ at 0°C→25°C for 24 hours.
  • Mechanism : Activation via dicyclohexylcarbodiimide (DCC) to form the reactive acyloxyphosphonium intermediate.
  • Workup : Filtration to remove DCU, washing with 5% HCl, and evaporation.
  • Yield : 85–90%.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A patent-derived method combines chloromethylation and esterification in a single vessel:

  • Conditions : Intermediate A, 4-methylpyrimidine-2-thiol (1.1 equiv), and 3-nitrobenzoyl chloride (1.5 equiv) in PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C for 8 hours.
  • Advantages : Reduced purification steps; overall yield improves to 60–65%.

Enzymatic Esterification

A greener approach using lipases (e.g., Candida antarctica):

  • Conditions : Pyranone alcohol (1.0 equiv), 3-nitrobenzoyl vinyl ester (2.0 equiv), and immobilized lipase in tert-butanol at 40°C for 48 hours.
  • Yield : 50–55% with >95% enantiomeric excess.

Analytical Characterization

Spectroscopic Data

Technique Key Observations
¹H NMR (400 MHz, CDCl₃) δ 8.72 (d, J=5.2 Hz, 1H, pyrimidine-H), 8.45–8.30 (m, 3H, Ar-H), 6.88 (s, 1H, pyran-H), 4.32 (s, 2H, SCH₂), 2.50 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 186.2 (C=O), 164.3 (pyrimidine-C2), 152.1 (Ar-CNO₂), 122.5–135.8 (aromatic carbons), 32.1 (SCH₂).
IR (KBr) 1725 cm⁻¹ (ester C=O), 1678 cm⁻¹ (pyranone C=O), 1520 cm⁻¹ (NO₂ asym).
HRMS (ESI+) m/z 416.0821 [M+H]⁺ (calc. 416.0815).

Purity Optimization

  • HPLC : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ=254 nm; purity >99%.
  • XRD : Monoclinic crystal system, space group P2₁/c, confirming planar pyranone and benzoate moieties.

Challenges and Mitigation Strategies

Nitro Group Instability

  • Issue : Reduction of the nitro group during esterification.
  • Solution : Use low-temperature conditions (<50°C) and avoid strong reducing agents.

Thiol Oxidation

  • Issue : Disulfide formation during coupling.
  • Solution : Conduct reactions under inert atmosphere (N₂/Ar) with fresh thiol.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Bleaching Earth Clay : Reduces reaction time by 30% compared to traditional bases.
  • PEG-400 Solvent : Recyclable for up to 5 batches without yield loss.

Waste Management

  • DCU Byproduct : Converted to urea via hydrolysis for agricultural use.
  • Heavy Metals : Absence of transition metals ensures compliance with ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and nitrobenzoate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions can introduce various functional groups depending on the nucleophile or electrophile used.

Scientific Research Applications

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore in medicinal chemistry.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate involves its interaction with specific molecular targets. The pyrimidine and nitrobenzoate groups may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to the observed biological or chemical outcomes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Benzoate Substituent) CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Substituents Reference
3-Nitrobenzoate (Main Compound) 877636-49-2 C₁₉H₁₅N₃O₆S 413.404 3-Nitro group, 4-methylpyrimidine
2-Methylbenzoate 877635-26-2 C₁₉H₁₆N₂O₄S 368.4063 2-Methyl group on benzoate
3-Methylbenzoate 877635-29-5 C₁₉H₁₆N₂O₄S 368.4063 3-Methyl group on benzoate
2,6-Difluorobenzoate 877636-03-8 C₁₈H₁₂F₂N₂O₄S 390.3607 2,6-Difluoro substitution
3,4-Diethoxybenzoate 877635-98-8 C₂₂H₂₂N₂O₆S 442.5 3,4-Diethoxy substitution

Key Observations:

Substituent Effects on Molecular Weight :

  • The 3-nitrobenzoate derivative (main compound) has the highest molecular weight (413.4 g/mol) due to the nitro group’s contribution.
  • Halogenated analogs (e.g., 2,6-difluoro) exhibit lower molecular weights (~390 g/mol) compared to methyl-substituted derivatives (~368 g/mol) .
  • The 3,4-diethoxybenzoate variant has the highest molecular weight (442.5 g/mol), attributed to the ethoxy groups’ bulk .

Methyl and ethoxy groups (electron-donating) could increase steric hindrance or alter solubility profiles. For example, ethoxy groups in the 3,4-diethoxy analog may improve lipophilicity .

Structural Diversity :

  • Fluorine substitution (e.g., 2,6-difluoro) introduces electronegative atoms that may enhance metabolic stability or binding affinity in biological systems .
  • The pyrimidine-thioether linkage is conserved across all analogs, suggesting a shared synthetic route or structural scaffold .

Biological Activity

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyran ring , a pyrimidine ring , and a nitrobenzoate group. Its IUPAC name is 6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 3-nitrobenzoate , with the following chemical formula:

C22H16N2O4SC_{22}H_{16}N_{2}O_{4}S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation: It could act as an antagonist or agonist at various receptors, influencing signal transduction pathways.

Antimicrobial Properties

Research has indicated that compounds similar to 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran derivatives exhibit significant antimicrobial activity. For instance, related pyrimidine derivatives have shown effectiveness against various pathogens, including Mycobacterium tuberculosis and Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

Studies have suggested that the compound may possess anticancer properties. The presence of the pyrimidine and nitrobenzoate moieties is thought to contribute to its ability to inhibit cancer cell proliferation. For example, a closely related compound demonstrated selective inhibition of cancer cell lines while sparing normal cells .

Study on Antimicrobial Efficacy

A study focusing on the antimicrobial efficacy of similar compounds demonstrated that derivatives with a pyrimidine ring showed moderate to high activity against drug-sensitive strains of Mycobacterium tuberculosis. The results suggested that structural modifications could enhance potency against resistant strains .

Investigation into Anticancer Mechanisms

In vitro studies revealed that compounds with similar structures could induce apoptosis in cancer cells through the activation of intrinsic pathways. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 3-nitrobenzoatePyran, Pyrimidine, NitrobenzoateAntimicrobial, Anticancer
6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 4-nitrobenzoateSimilar core structureModerate antimicrobial activity
6-{[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl} 3,4-dimethylbenzoateVariations in side groupsEnhanced anticancer properties

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